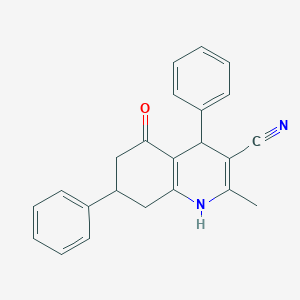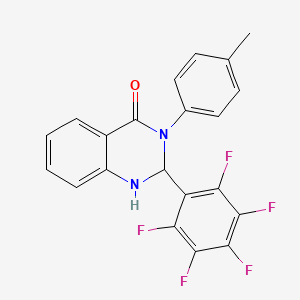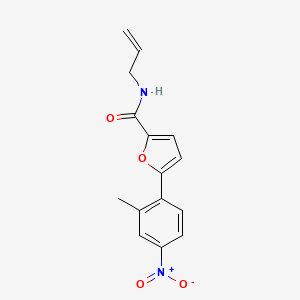![molecular formula C26H20N4O4 B5233333 2-benzyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5233333.png)
2-benzyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in drug development.
作用機序
The mechanism of action of 2-benzyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is not well understood. However, it is believed that this compound may work by inhibiting certain enzymes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
2-benzyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cell lines and reduce inflammation in animal models. Additionally, this compound has been shown to have low toxicity in animal studies, making it a potential candidate for use in drug development.
実験室実験の利点と制限
One advantage of using 2-benzyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potential for use in cancer drug development and the treatment of inflammatory diseases. Additionally, this compound has been shown to have low toxicity in animal studies, making it a safer alternative to other compounds. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for use in larger studies.
将来の方向性
There are several future directions for research on 2-benzyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. One direction is to further investigate the mechanism of action of this compound and its potential for use in cancer drug development and the treatment of inflammatory diseases. Another direction is to explore the synthesis of this compound and its derivatives, which may lead to the discovery of new compounds with improved activity and lower toxicity. Additionally, future research could focus on the use of this compound in combination with other drugs to improve its efficacy.
合成法
The synthesis of 2-benzyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves a multi-step process. The first step involves the synthesis of 4-methoxybenzaldehyde and 4-nitrobenzaldehyde. These aldehydes are then reacted with ethyl acetoacetate to form the corresponding enols. The enols are then reacted with benzylamine to form the pyrazolopyrimidine intermediate. The final step involves the cyclization of the intermediate to form the target compound.
科学的研究の応用
2-benzyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has potential applications in scientific research. This compound has been shown to have activity against certain cancer cell lines, making it a potential candidate for use in cancer drug development. Additionally, this compound has been shown to have anti-inflammatory activity, making it a potential candidate for use in the treatment of inflammatory diseases.
特性
IUPAC Name |
2-benzyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4/c1-34-21-13-9-19(10-14-21)25-23(15-17-5-3-2-4-6-17)28-29-24(31)16-22(27-26(25)29)18-7-11-20(12-8-18)30(32)33/h2-14,16,28H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJJINZPPXGVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN3C2=NC(=CC3=O)C4=CC=C(C=C4)[N+](=O)[O-])CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5670982 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5233252.png)


![2,6-di-tert-butyl-4-[2-(3-iodophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5233283.png)
![2-[2-(4-chlorophenyl)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5233289.png)
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5233296.png)
![11-(3-bromo-4-fluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233303.png)

![2-methyl-5-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-1H-benzimidazole](/img/structure/B5233314.png)
![3-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5233321.png)
![5-[2-(benzyloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5233325.png)
![(3aS*,6aR*)-N-cyclohexyl-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5233331.png)
![methyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5233361.png)
![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5233377.png)